molecular formula C21H24N2O2S B318643 N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea

N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea

Katalognummer: B318643
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: PNSADDJLOBQDQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a biphenyl core, which is a common motif in many biologically active molecules, and a tetrahydrofuran ring, which adds to its chemical versatility.

Eigenschaften

Molekularformel

C21H24N2O2S

Molekulargewicht

368.5 g/mol

IUPAC-Name

N-[ethyl(oxolan-2-ylmethyl)carbamothioyl]-4-phenylbenzamide

InChI

InChI=1S/C21H24N2O2S/c1-2-23(15-19-9-6-14-25-19)21(26)22-20(24)18-12-10-17(11-13-18)16-7-4-3-5-8-16/h3-5,7-8,10-13,19H,2,6,9,14-15H2,1H3,(H,22,24,26)

InChI-Schlüssel

PNSADDJLOBQDQK-UHFFFAOYSA-N

SMILES

CCN(CC1CCCO1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Kanonische SMILES

CCN(CC1CCCO1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea typically involves multiple steps, starting with the preparation of the biphenyl-4-carboxylic acid. This is followed by the introduction of the tetrahydrofuran ring and the ethyl group. The final step involves the formation of the carbamothioyl linkage. Common reagents used in these steps include ethyl bromide, tetrahydrofuran, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl group or the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares a similar structure but with an indole core instead of biphenyl.

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives: These compounds have been studied for their anticancer properties.

Uniqueness

N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea is unique due to its combination of a biphenyl core and a tetrahydrofuran ring, which imparts distinct chemical and biological properties not found in similar compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.